1-(4-Chlorobenzyl)-3-[3-(morpholin-4-yl)propyl]-1-(pyridin-2-ylmethyl)thiourea
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Overview
Description
N-(4-CHLOROBENZYL)-N’-(3-MORPHOLINOPROPYL)-N-(2-PYRIDYLMETHYL)THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Thiourea compounds are known for their diverse biological activities and are often studied for their potential use in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROBENZYL)-N’-(3-MORPHOLINOPROPYL)-N-(2-PYRIDYLMETHYL)THIOUREA typically involves the reaction of 4-chlorobenzyl isothiocyanate with 3-morpholinopropylamine and 2-pyridylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROBENZYL)-N’-(3-MORPHOLINOPROPYL)-N-(2-PYRIDYLMETHYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(4-CHLOROBENZYL)-N’-(3-MORPHOLINOPROPYL)-N-(2-PYRIDYLMETHYL)THIOUREA would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-N’-(2-pyridylmethyl)thiourea
- N-(4-Chlorobenzyl)-N’-(3-morpholinopropyl)thiourea
- N-(2-Pyridylmethyl)-N’-(3-morpholinopropyl)thiourea
Uniqueness
N-(4-CHLOROBENZYL)-N’-(3-MORPHOLINOPROPYL)-N-(2-PYRIDYLMETHYL)THIOUREA is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H27ClN4OS |
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Molecular Weight |
419.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-morpholin-4-ylpropyl)-1-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C21H27ClN4OS/c22-19-7-5-18(6-8-19)16-26(17-20-4-1-2-9-23-20)21(28)24-10-3-11-25-12-14-27-15-13-25/h1-2,4-9H,3,10-17H2,(H,24,28) |
InChI Key |
AYLLIFAFRSNGFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=S)N(CC2=CC=C(C=C2)Cl)CC3=CC=CC=N3 |
Origin of Product |
United States |
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